molecular formula C26H41N5NaO10S2 B1147950 Sulfo-nhs-LC-LC-biotin CAS No. 194041-66-2

Sulfo-nhs-LC-LC-biotin

Cat. No.: B1147950
CAS No.: 194041-66-2
M. Wt: 670.8 g/mol
InChI Key: RWNPTJCDHAXLGI-BJPAGVOZSA-N
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Description

Chemical Structure and Physical Properties

Molecular Structure and Composition

Molecular Formula and Weight

The molecular formula of sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate is C₂₆H₄₀N₅NaO₁₀S₂, with a molecular weight of 669.74 daltons. The Chemical Abstracts Service registry number for this compound is 194041-66-2, providing a unique identifier for regulatory and research purposes. The molecular weight represents a significant increase compared to shorter chain biotinylation reagents, reflecting the additional hexanoic acid spacer units incorporated into the molecular architecture. This substantial molecular mass contributes to the compound's enhanced spatial properties while maintaining the essential reactive characteristics required for efficient biotinylation reactions.

The elemental composition reveals a complex heterocyclic structure containing carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms in precisely defined ratios. The presence of sodium as a counterion enhances the compound's water solubility characteristics, making it suitable for aqueous reaction conditions without requiring organic co-solvents. The molecular formula indicates the presence of multiple amide linkages, which contribute to the structural integrity and stability of the extended spacer arm configuration.

Parameter Value Source
Molecular Formula C₂₆H₄₀N₅NaO₁₀S₂
Molecular Weight 669.74 Da
Chemical Abstracts Service Number 194041-66-2
MDL Number MFCD00467538
Reaxys Registry Number 21524212
Structural Components Analysis

The structural architecture of sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate comprises three distinct functional domains integrated through amide linkages. The biotin moiety consists of a bicyclic ureido-thiophene ring system, specifically the (3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl configuration, which provides the high-affinity binding capability for avidin and streptavidin proteins. This biotin component maintains its native stereochemistry, ensuring optimal binding kinetics and thermodynamic stability in biotin-streptavidin interactions.

The extended spacer arm consists of two hexanoic acid units connected through amide bonds, creating a flexible linear chain that extends the biotin moiety away from the target molecule. This dual hexanoic acid spacer system provides a total length of 30.5 angstroms, significantly longer than conventional single-chain spacer arms. The spacer arm architecture incorporates strategic flexibility through the amide linkages while maintaining sufficient rigidity to prevent excessive conformational variability that could impair binding efficiency.

The reactive terminus features a sulfonated N-hydroxysuccinimide ester group, which serves as the primary site for covalent attachment to target molecules containing primary amine groups. The sulfonate modification enhances water solubility and prevents membrane permeation, making this reagent particularly suitable for cell surface labeling applications. The pyrrolidine ring system provides structural stability to the reactive ester while maintaining optimal reactivity toward nucleophilic amino groups.

N-Hydroxysuccinimide Ester Reactive Group Chemistry

The N-hydroxysuccinimide ester reactive group exhibits well-characterized reaction kinetics with primary amine-containing molecules, forming stable amide bonds through nucleophilic acyl substitution mechanisms. The reaction proceeds optimally in physiological to slightly alkaline conditions, typically between pH 7.2 and 9.0, where primary amine groups exist in their nucleophilic deprotonated state. The sulfonated modification of the N-hydroxysuccinimide ring enhances the electrophilic character of the carbonyl carbon, facilitating efficient nucleophilic attack by amino groups while simultaneously improving aqueous solubility characteristics.

The reaction mechanism involves the nucleophilic displacement of the N-hydroxysuccinimide leaving group by primary amines, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The sulfonate group on the succinimide ring does not participate directly in the reaction chemistry but significantly influences the physical properties of the reagent. This modification prevents the compound from crossing lipid bilayers, confining its reactivity to extracellular or cell surface targets when used in biological systems.

The electrophilic reactivity of the N-hydroxysuccinimide ester is modulated by the electronic properties of the adjacent carbonyl group and the stability of the leaving group. The succinimide ring system provides an optimal balance between reactivity and stability, allowing for efficient amino group targeting while maintaining reasonable shelf life under appropriate storage conditions. The reaction kinetics are influenced by pH, temperature, and the concentration of competing nucleophiles in the reaction medium.

Physical Characteristics

Solubility Properties

Sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate exhibits excellent water solubility characteristics due to the presence of the sodium sulfonate group on the N-hydroxysuccinimide ring. The charged sulfonate moiety provides ionic character that facilitates dissolution in polar aqueous media without requiring organic co-solvents such as dimethyl sulfoxide or dimethylformamide. This water solubility enables direct addition to aqueous reaction mixtures, simplifying experimental protocols and reducing potential complications associated with organic solvent carryover.

The compound demonstrates solubility in various polar organic solvents, including dimethyl sulfoxide and dimethylformamide, providing flexibility in experimental design for specific applications requiring non-aqueous conditions. The extended spacer arm configuration does not significantly impair the overall solubility characteristics, as the additional hexanoic acid units maintain polar character through their amide linkages. The solubility profile remains consistent across a broad pH range, making the reagent suitable for various buffer systems commonly employed in biotinylation procedures.

The ionic character imparted by the sodium sulfonate group also prevents the compound from permeating cellular membranes, making it particularly valuable for cell surface labeling applications where selective biotinylation of extracellular proteins is desired. This membrane impermeability characteristic distinguishes the sulfonated variant from non-sulfonated N-hydroxysuccinimide ester biotinylation reagents, which can cross lipid bilayers and label intracellular targets.

Stability Parameters

The stability profile of sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate is characterized by moisture sensitivity and temperature-dependent hydrolysis kinetics. The compound exhibits optimal stability when stored under frozen conditions at -20°C in a desiccated environment with inert gas atmosphere to prevent oxidative degradation. Storage under these conditions maintains chemical integrity for extended periods, typically exceeding two years when properly handled.

The N-hydroxysuccinimide ester moiety represents the primary site of chemical instability, undergoing hydrolysis in aqueous media to form the corresponding carboxylic acid and N-hydroxysuccinimide. Hydrolysis kinetics are strongly pH-dependent, with half-lives below 15 minutes at pH values above 8.0, while pH values below 6.5 extend half-lives beyond 2 hours. This pH-dependent stability profile necessitates careful consideration of reaction conditions and timing to optimize biotinylation efficiency while minimizing reagent decomposition.

Temperature sensitivity requires strict adherence to cold storage protocols, as elevated temperatures accelerate both hydrolytic and oxidative degradation pathways. The compound should be equilibrated to room temperature before opening sealed containers to prevent moisture condensation, which can initiate rapid hydrolysis of the reactive ester group. Air sensitivity necessitates storage under inert atmosphere conditions to prevent oxidative modifications that could impair biotin binding characteristics or reactive group functionality.

Storage Parameter Requirement Rationale
Temperature -20°C Minimize hydrolysis kinetics
Atmosphere Inert gas Prevent oxidative degradation
Moisture Control Desiccated Prevent ester hydrolysis
Container Sealed Minimize air exposure
Extended Spacer Arm (30.5 Å) Configuration

The extended spacer arm configuration of sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate provides a total length of 30.5 angstroms between the reactive N-hydroxysuccinimide ester and the biotin moiety. This extended configuration represents a significant advancement over shorter spacer arm variants, offering enhanced spatial flexibility that minimizes steric hindrance in biotin-streptavidin binding interactions. The dual hexanoic acid spacer units create a linear, flexible chain that allows the biotin moiety to extend away from bulky target molecules, improving accessibility for streptavidin binding.

The spacer arm architecture incorporates strategic flexibility through multiple rotatable bonds while maintaining sufficient structural integrity to prevent excessive conformational freedom that could impair binding efficiency. Each hexanoic acid unit contributes approximately 15 angstroms to the total spacer length, with additional contributions from the connecting amide linkages and the biotin attachment point. This configuration provides optimal balance between accessibility and structural definition, ensuring consistent biotin presentation for binding interactions.

The extended length particularly benefits applications involving large protein complexes or membrane-bound targets where shorter spacer arms might be occluded by steric interactions. The linear configuration minimizes the probability of intramolecular interactions between the biotin moiety and the target molecule, ensuring optimal biotin accessibility for subsequent detection or purification procedures. The flexibility of the spacer arm allows conformational adaptation to various molecular environments while maintaining the essential distance required for effective biotin-streptavidin interactions.

Comparative Analysis with Related Biotinylation Reagents

Comparison with Shorter Chain Variants

The structural comparison between sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate and its shorter chain counterpart, Sulfo-N-hydroxysuccinimide-long chain-Biotin, reveals significant differences in molecular architecture and functional performance. The shorter variant possesses the molecular formula C₂₀H₂₉N₄NaO₉S₂ with a molecular weight of 556.58-556.6 daltons and a spacer arm length of 22.4 angstroms. The difference of 113 daltons in molecular weight reflects the additional hexanoic acid spacer unit present in the extended chain variant, representing an increase of approximately 20% in total molecular mass.

The functional implications of the extended spacer arm become apparent in applications involving large molecular targets or complex protein assemblies where steric hindrance can limit biotin accessibility. The additional 8.1 angstroms provided by the dual hexanoic acid spacer system (30.5 Å versus 22.4 Å) enables more effective biotinylation of targets that would be poorly labeled with shorter chain reagents. This enhanced accessibility is particularly valuable in cell surface labeling applications where membrane proteins may be partially occluded or where target epitopes are located in sterically challenging environments.

Performance comparisons indicate that while both variants maintain equivalent biotin binding affinity and N-hydroxysuccinimide ester reactivity, the extended chain variant demonstrates superior labeling efficiency for certain classes of molecular targets. The trade-off involves increased molecular weight and potential for enhanced non-specific interactions due to the longer hydrophobic spacer chain. However, the sulfonated N-hydroxysuccinimide ester maintains water solubility and membrane impermeability characteristics regardless of spacer arm length.

Parameter Short Chain Variant Extended Chain Variant Difference
Molecular Weight 556.58 Da 669.74 Da +113.16 Da
Spacer Arm Length 22.4 Å 30.5 Å +8.1 Å
Molecular Formula C₂₀H₂₉N₄NaO₉S₂ C₂₆H₄₀N₅NaO₁₀S₂ Additional C₆H₁₁NO
Sulfonated vs. Non-Sulfonated N-Hydroxysuccinimide-Biotin Compounds

The sulfonation modification present in sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate represents a critical structural feature that distinguishes it from non-sulfonated N-hydroxysuccinimide-biotin reagents. The sulfonate group introduces negative charge that fundamentally alters the physical and biological properties of the compound without affecting the core biotin-binding characteristics or N-hydroxysuccinimide ester reactivity. This charge modification provides water solubility that eliminates the requirement for organic co-solvents typically needed for non-sulfonated variants.

Non-sulfonated N-hydroxysuccinimide-biotin compounds require dissolution in organic solvents such as dimethyl sulfoxide or dimethylformamide before addition to aqueous reaction systems, introducing potential complications related to organic solvent carryover and effects on protein stability. The sulfonated variants can be dissolved directly in aqueous buffers, simplifying experimental protocols and reducing the risk of protein denaturation or precipitation associated with organic solvent exposure. This direct aqueous solubility represents a significant practical advantage in routine biotinylation procedures.

The membrane impermeability conferred by the sulfonate group enables selective labeling of cell surface proteins without affecting intracellular targets, a capability not available with non-sulfonated variants that can cross lipid bilayers. This selectivity makes sulfonated reagents particularly valuable for cell biology applications where discrimination between surface and intracellular proteins is essential. The charged character also influences the biodistribution and clearance characteristics of biotinylated molecules in biological systems, though such applications fall outside the scope of basic chemical characterization.

Cleavable vs. Non-Cleavable Biotin Reagents

Sodium 2,5-dioxo-1-[[6-[6-[5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido]hexanamido]hexanoyl]oxy]pyrrolidine-3-sulfonate belongs to the category of non-cleavable biotinylation reagents, forming permanent amide bonds that cannot be reversed under normal experimental conditions. This permanent attachment characteristic contrasts with cleavable biotin reagents that incorporate disulfide bonds or other labile linkages that can be selectively broken using reducing agents or specific chemical treatments. The choice between cleavable and non-cleavable reagents depends on the specific experimental requirements and downstream applications.

Non-cleavable biotin reagents provide permanent labeling that remains stable throughout extensive washing procedures, harsh buffer conditions, and long-term storage. The amide bonds formed between the N-hydroxysuccinimide ester and target amino groups exhibit excellent stability across broad pH ranges and resist hydrolysis under physiological conditions. This stability ensures consistent biotin presentation throughout experimental procedures and eliminates concerns about label loss during extended incubations or storage periods.

Cleavable biotin reagents offer the advantage of reversible labeling, enabling the removal of biotin groups after specific experimental steps or the recovery of native unlabeled molecules from biotinylated preparations. However, cleavable linkages may be susceptible to unintended cleavage under certain experimental conditions, potentially leading to inconsistent labeling or premature label loss. The choice between cleavable and non-cleavable variants should consider the specific requirements for label permanence, the need for subsequent label removal, and the stability requirements of the particular experimental system.

Characteristic Non-Cleavable (Current Compound) Cleavable Variants
Bond Type Stable amide bond Disulfide or other labile bonds
Reversibility Permanent attachment Chemically reversible
Stability High resistance to hydrolysis Susceptible to reducing conditions
Applications Long-term labeling, permanent modification Temporary labeling, reversible purification

Properties

InChI

InChI=1S/C26H41N5O10S2.Na/c32-20(27-14-8-2-4-12-23(35)41-31-22(34)15-19(25(31)36)43(38,39)40)10-3-1-7-13-28-21(33)11-6-5-9-18-24-17(16-42-18)29-26(37)30-24;/h17-19,24H,1-16H2,(H,27,32)(H,28,33)(H2,29,30,37)(H,38,39,40);/t17-,18-,19?,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNPTJCDHAXLGI-BJPAGVOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N5NaO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194041-66-2
Record name Sulfo-NHS-LC-LC-Biotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194041-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Molecular Design and Reactivity

Sulfo-NHS-LC-Biotin is engineered with a biotin moiety linked to a sulfonated N-hydroxysuccinimide (NHS) ester via a 6-aminocaproic acid spacer. The sulfonate group enhances water solubility, allowing direct use in aqueous buffers without organic solvents. The NHS ester reacts selectively with primary amines (ε-amino groups of lysine residues or N-termini) under mild alkaline conditions (pH 7.2–9.0), forming stable amide bonds. The extended spacer arm ensures biotin remains accessible to streptavidin probes, critical for applications like flow cytometry and immunoassays.

Table 1: Key Structural and Chemical Properties

PropertyValueSource
Molecular FormulaC20H29N4NaO9S2
Molecular Weight556.59 g/mol
Spacer Arm Length22.4 Å
Solubility10 mg/mL in H2O, DMSO, or DMF
ReactivitypH 7.2–9.0

Bioconjugation Protocols

Standard Protein Biotinylation

Step 1: Reagent Preparation
Sulfo-NHS-LC-Biotin is hygroscopic and must be equilibrated to room temperature before opening to prevent hydrolysis. A 20 mg/mL stock solution is prepared in deionized water, phosphate-buffered saline (PBS), or anhydrous dimethylformamide (DMF). DMF-based stocks are stable for months at -20°C, whereas aqueous solutions degrade within hours.

Step 2: Reaction Setup
Proteins (1–10 mg/mL) are dissolved in amine-free buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). A 10–20-fold molar excess of Sulfo-NHS-LC-Biotin is added, though dilute protein solutions (<1 mg/mL) may require higher ratios (e.g., 30–50-fold). Incubation proceeds at 25°C for 30–60 minutes, with gentle agitation to ensure homogeneity.

Step 3: Reaction Quenching
Excess reagent is quenched with 1 M Tris-HCl (pH 7.5) or glycine, adding a 10–20-fold molar excess relative to Sulfo-NHS-LC-Biotin. This step prevents over-labeling and hydrolysis byproducts.

Cell Surface Labeling

For cell surface biotinylation, cells are washed with cold PBS (pH 8.0) to remove amines and incubated with 0.1–1 mg/mL Sulfo-NHS-LC-Biotin for 10–30 minutes on ice. The reaction is quenched with 100 mM glycine, followed by three washes to remove unbound biotin. This method selectively labels extracellular proteins, as the reagent’s sulfonate group prevents membrane permeabilization.

Purification and Quality Control

Removal of Unreacted Biotin

Unincorporated Sulfo-NHS-LC-Biotin is removed via:

  • Size-Exclusion Chromatography: Using PD-10 desalting columns equilibrated with PBS.

  • Dialysis: Against 1,000-fold volume of buffer for 24–48 hours.

  • Filtration Kits: Commercial kits (e.g., ApexBT’s) employ centrifugal filters (30–90 kDa cutoff) for rapid purification, achieving >95% recovery.

Table 2: Purification Efficiency Comparison

MethodRecovery (%)Time (h)Cost
Size-Exclusion70–801–2Low
Dialysis80–9024–48Low
Filtration Kits>950.5–1High

Quantifying Biotin Incorporation

HABA Assay: 4’-Hydroxyazobenzene-2-carboxylic acid (HABA) binds biotin, causing a spectral shift at 500 nm. By measuring absorbance loss after adding avidin, biotin concentration is calculated.
ELISA Validation: Biotinylated proteins are immobilized on streptavidin-coated plates and detected with horseradish peroxidase (HRP)-conjugated antibodies.

Stability and Reaction Optimization

pH-Dependent Hydrolysis

Sulfo-NHS-LC-Biotin’s NHS ester hydrolyzes in water, with rates escalating at alkaline pH. At pH 8.0, the half-life is <15 minutes, whereas at pH 6.5, it exceeds 2 hours. Thus, reactions are optimal at pH 7.2–7.5, balancing amine reactivity and reagent stability.

Table 3: Hydrolysis Half-Lives vs. pH

pHHalf-Life (min)
6.0120
7.045
8.015
9.0<5

Applications and Troubleshooting

Common Use Cases

  • Western Blotting: Biotinylated primary antibodies enable sensitive chemiluminescent detection.

  • Flow Cytometry: Cell surface receptors are labeled for avidin-fluorophore tracking.

  • Pull-Down Assays: Biotinylated bait proteins capture binding partners on streptavidin beads.

Troubleshooting Suboptimal Labeling

  • Low Incorporation: Increase molar excess (up to 50-fold) or extend incubation time to 90 minutes.

  • Protein Aggregation: Switch to a lower pH buffer (7.0–7.2) or reduce biotin-to-protein ratios.

  • High Background: Optimize purification; residual Tris or glycine quenches NHS esters .

Chemical Reactions Analysis

Types of Reactions

Sulfo-nhs-LC-LC-biotin primarily undergoes substitution reactions, where the sulfo-NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient in alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Major Products

The major product of the reaction is a biotinylated protein or molecule, where the biotin moiety is covalently attached to the primary amine group .

Scientific Research Applications

Cell Surface Biotinylation

Sulfo-NHS-LC-LC-biotin is particularly effective for biotinylating proteins on the surface of living cells. This application is crucial for studying receptor expression and localization.

Case Study: Endothelial Cells
In a study involving bovine aortic endothelial cells, this compound was used to label cell surface proteins. The results indicated that the amount of biotin bound to cells depended on the concentration of the biotinylation reagent applied. The study demonstrated that this reagent could effectively label primary amines on cell surfaces without permeating the cell membrane, ensuring specificity in targeting surface proteins .

Protein Purification

The ability of this compound to form stable complexes with streptavidin allows for efficient purification of biotinylated proteins.

Data Table: Protein Purification Protocol

StepDescription
1Incubate protein sample with this compound at 37°C for 2 hours.
2Wash samples with cold PBS to remove unbound biotin reagent.
3Add streptavidin agarose resin to capture biotinylated proteins overnight at 4°C.
4Elute proteins using Laemmli sample buffer at 60°C for analysis by Western blot.

This method has been validated for various proteins, demonstrating high recovery rates and purity levels .

Drug Delivery Systems

This compound has been explored in innovative drug delivery methods, particularly for targeting specific tissues or cells.

Case Study: Intravascular Drug Delivery
A study investigated the use of this compound to anchor therapeutic drugs to vascular endothelial cells. The results showed successful biotinylation of endothelial cells, facilitating targeted drug delivery while minimizing systemic exposure. The biotin-labeled drugs were effectively retained in the target area, highlighting the potential of this approach in therapeutic applications .

Comparative Analysis with Other Biotin Reagents

To understand the advantages of this compound over other biotinylation reagents, a comparison is provided below:

FeatureThis compoundNHS-BiotinNHS-LC-Biotin
SolubilityWater-solubleRequires organic solventWater-soluble
Cell PermeabilityNoYesNo
Spacer Arm LengthLong (30.5 Å)Short (13.5 Å)Medium (22.4 Å)
ApplicationSurface labelingGeneral labelingSurface labeling

This table illustrates that this compound offers unique benefits such as enhanced solubility and specificity for surface proteins compared to its counterparts .

Mechanism of Action

Sulfo-nhs-LC-LC-biotin exerts its effects by reacting with primary amines on proteins and other molecules to form stable amide bonds. The biotin moiety can then bind with high affinity to streptavidin or avidin, allowing for the detection, isolation, and purification of the biotinylated molecules. This mechanism is widely used in various biochemical assays and research applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Biotinylation Reagents:

Property Sulfo-NHS-LC-LC-Biotin Sulfo-NHS-LC-Biotin Sulfo-NHS-Biotin NHS-LC-Biotin Biocytin Hydrazide
Spacer Arm Length 30.5 Å (LC-LC) 22.4 Å (LC) 13.5 Å (no spacer) 22.4 Å (LC, non-sulfo) N/A (hydrazide chemistry)
Solubility Water-soluble Water-soluble Water-soluble Organic solvents required Water-soluble
Reactivity Primary amines Primary amines Primary amines Primary amines Carbohydrate aldehydes
Steric Hindrance Minimal (longest spacer) Moderate High (short spacer) Moderate (no sulfo group) Variable
Key Applications SPR, cell surface labeling, stent coatings Protein labeling, Western blot Rapid labeling of small peptides Membrane-permeable labeling Glycoprotein labeling

Research Findings and Differentiation:

Spacer Length and Binding Efficiency: In gene delivery studies, this compound-labeled EGF achieved 50.13 pmol DNA capacity, outperforming shorter variants (Sulfo-NHS-LC-Biotin: ~30 pmol; Sulfo-NHS-Biotin: ~15 pmol) due to reduced steric interference . For SPR assays, the LC-LC spacer enabled optimal binding of USP4 domains to immobilized streptavidin, whereas shorter spacers reduced signal-to-noise ratios .

Solubility and Practical Use :

  • This compound’s water solubility simplifies protocols (e.g., direct addition to cell suspensions ), unlike NHS-LC-Biotin, which requires DMF/DMSO .

Specificity and Over-Biotinylation Risks :

  • Excessive biotinylation with this compound (e.g., >5x molar excess) can mask protein epitopes, necessitating precise stoichiometric control . Biocytin hydrazide, in contrast, targets glycosylation sites, reducing off-target labeling .

Comparison with Non-Sulfo Reagents: NHS-LC-Biotin (non-sulfo) is membrane-permeable, suitable for intracellular labeling, but incompatible with aqueous systems .

Biological Activity

Sulfo-NHS-LC-biotin (Sulfosuccinimidyl 6-(biotinamido) hexanoate) is a widely used biotinylation reagent that plays a crucial role in biological research, particularly in the labeling of proteins and antibodies. This compound is characterized by its water solubility, amine reactivity, and inability to penetrate cell membranes, making it ideal for specific labeling of cell surface proteins.

  • Chemical Formula : C₂₀H₂₉N₄NaO₉S₂
  • Molecular Weight : 493.6 g/mol
  • Solubility : Soluble in water at concentrations up to 10 mg/mL
  • pH Reactivity : Optimal reactivity in pH range 7.0-9.0

The sulfonate group on the NHS ring enhances the polarity of the molecule, allowing it to be used in aqueous solutions without the need for organic solvents, thus facilitating various biochemical reactions .

Sulfo-NHS-LC-biotin reacts with primary amines (–NH₂) present in proteins, particularly targeting lysine residues and the amino terminus of polypeptides. The reaction forms a stable amide bond while releasing N-hydroxysuccinimide (NHS), which is a byproduct of this coupling reaction . The length of the spacer arm (22.4 Å) allows for effective access to binding sites that may be occluded within protein structures .

Applications in Research

  • Cell Surface Biotinylation :
    • Sulfo-NHS-LC-biotin is primarily used for labeling extracellular proteins on live cells. Its inability to permeate cell membranes ensures that only surface proteins are biotinylated, which is critical for studying receptor expression and localization .
  • Protein Purification :
    • The biotin-streptavidin interaction facilitates the purification of biotinylated proteins from complex mixtures, enhancing the yield and specificity of downstream applications such as mass spectrometry and Western blotting .
  • Drug Delivery Systems :
    • Recent studies have explored using sulfo-NHS-LC-biotin for targeted drug delivery to endothelial cells, demonstrating its potential in therapeutic applications .

Study 1: Biotinylation Efficiency on Cell Surface Proteins

A study investigated the efficiency of sulfo-NHS-LC-biotin in biotinylating HL60 cell surface proteins under varying pH conditions. Results indicated that optimal biotinylation occurred at slightly alkaline pH levels (pH 8-9), with significant improvements in labeling efficiency observed through dot blot and Western blot analyses .

pH Level Biotinylation Efficiency (%)
745
875
985

Study 2: Comparative Analysis with NHS-LC-Biotin

In a comparative study between sulfo-NHS-LC-biotin and NHS-LC-biotin on bovine aortic endothelial cells (BAECs), it was found that while both reagents effectively biotinylated surface proteins, sulfo-NHS-LC-biotin exhibited a significantly shorter half-life in vivo (10.8 hours) compared to NHS-LC-biotin (38 hours). This suggests that while sulfo-NHS-LC-biotin is effective for short-term studies, NHS-LC-biotin may be preferable for longer-term applications .

Reagent Type Half-Life (hours)
Sulfo-NHS-LC-Biotin10.8
NHS-LC-Biotin38

Q & A

Q. What are the optimal buffer conditions for Sulfo-NHS-LC-LC-Biotin-mediated protein biotinylation?

  • Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.2–7.4), HEPES, or MES buffers to dissolve this compound. Avoid Tris, glycine, or other amine-containing buffers, as free amines compete with the NHS ester reaction. Maintain a pH of 7.2–8.5 during conjugation, as higher pH accelerates hydrolysis of the NHS ester. For cell surface labeling, ensure buffers are ice-cold (4°C) to minimize endocytosis .

Q. How do I quantify biotinylation efficiency post-reaction?

  • Methodological Answer : Use the HABA (4’-hydroxyazobenzene-2-carboxylic acid) assay to calculate biotin-to-protein molar ratios. Alternatively, validate labeling via Western blot using streptavidin-HRP or ELISA with streptavidin-coated plates. For precise quantification, perform mass spectrometry to confirm biotin incorporation at lysine residues .

Q. What purification methods remove excess this compound after conjugation?

  • Methodological Answer : Desalting columns (e.g., Zeba Spin, Sephadex G-25) efficiently remove unreacted biotin. Dialysis (MWCO 7–10 kDa) is suitable for larger proteins but may require extended time. For cell surface-labeled proteins, use NeutrAvidin agarose pull-down to isolate biotinylated targets .

Advanced Research Questions

Q. How does the LC-LC spacer arm in this compound influence streptavidin binding efficiency compared to shorter spacers?

  • Methodological Answer : The dual long-chain (LC-LC) spacer (total length ~22.4 Å) reduces steric hindrance between biotin and streptavidin, enhancing binding avidity. Compare binding kinetics using surface plasmon resonance (SPR) or biolayer interferometry (BLI) with Sulfo-NHS-Biotin (shorter spacer, ~13.5 Å). For rigid protein complexes, longer spacers improve detection sensitivity by 30–50% .

Q. What experimental controls are critical for cell surface biotinylation to avoid intracellular protein contamination?

  • Methodological Answer : (1) Perform reactions at 4°C to inhibit endocytosis. (2) Include a non-biotinylated control treated with quenching agents (e.g., glycine). (3) Validate surface specificity via confocal microscopy using fluorescent streptavidin probes. (4) Use membrane-impermeable NHS esters (like this compound) and confirm absence of intracellular protein pull-downs via Western blot .

Q. How do I resolve discrepancies in biotinylation efficiency between HABA assays and functional assays (e.g., ELISA)?

  • Methodological Answer : HABA measures total biotin but cannot distinguish accessible vs. sterically hindered biotin. If ELISA signals are low despite high HABA values:
  • Optimize protein orientation on streptavidin plates.
  • Test alternative detection probes (e.g., streptavidin-phycoerythrin for flow cytometry).
  • Use peptide mapping to identify biotinylation sites and their accessibility .

Key Considerations for Publication

  • Reproducibility : Document molar ratios, reaction pH/temperature, and purification methods in detail. Use supplemental tables for batch-specific parameters (e.g., reagent lot numbers) .
  • Ethical Compliance : State that the reagent was used exclusively for research, not human/animal diagnostics or therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.